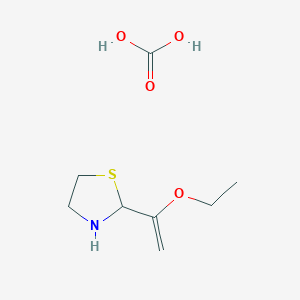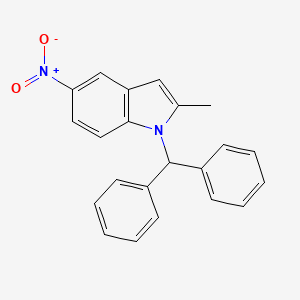![molecular formula C15H13Cl2NO2 B12587890 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide CAS No. 634186-65-5](/img/structure/B12587890.png)
5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide is an organic compound with a complex structure, featuring a benzamide core substituted with chloro and hydroxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the chlorination of a suitable benzamide derivative, followed by the introduction of the hydroxy group through a substitution reaction. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and substitution reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反应分析
Types of Reactions
5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloro groups can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro groups can be substituted with other functional groups, such as amino or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the chloro groups can produce the corresponding hydrocarbon.
科学研究应用
5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
相似化合物的比较
Similar Compounds
5-Chloro-1-vinyl-1H-pyrazole: This compound shares the chloro substitution but differs in its core structure.
3-Alkenyl-5-chloro-1H-pyrazoles: These compounds also feature chloro groups but have different substituents and core structures.
Uniqueness
5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide is unique due to its specific combination of chloro and hydroxy groups on a benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
634186-65-5 |
|---|---|
分子式 |
C15H13Cl2NO2 |
分子量 |
310.2 g/mol |
IUPAC 名称 |
5-chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9(16)10-3-2-4-12(7-10)18-15(20)13-8-11(17)5-6-14(13)19/h2-9,19H,1H3,(H,18,20) |
InChI 键 |
VTXWLJBEKRENCM-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B12587812.png)
![6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587818.png)
![1-Azabicyclo[2.2.1]heptane, 2-(5-isoxazolylethynyl)-](/img/structure/B12587821.png)

![L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]-](/img/structure/B12587835.png)
![1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)-](/img/structure/B12587845.png)
![1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]-](/img/structure/B12587846.png)
![3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic Acid](/img/structure/B12587856.png)



![3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B12587883.png)
![4-[2-(Pentafluorophenyl)ethenyl]benzonitrile](/img/structure/B12587894.png)
![6-Chloro-3-[5-(pyridin-2-yl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12587896.png)
